Pentafluoropyridine
Overview
Description
Pentafluoropyridine, also known as perfluoropyridine, is a significant perfluoroaromatic compound with the chemical formula C5F5N. It features a six-membered aromatic ring where five fluorine atoms replace all hydrogen atoms on the carbon atoms.
Synthetic Routes and Reaction Conditions:
Method One: The synthesis of this compound was first reported in the early 1960s, involving the defluorination of perfluoropiperidine. Perfluoropiperidine was prepared by reacting pyridine with anhydrous hydrogen fluoride in an electrochemical synthesis at high temperatures with metals like iron or nickel. Subsequently, this compound was obtained by chromatographic separation.
Method Two: In 1964 and 1965, Chambers et al. and Banks et al. respectively published similar synthesis methods for this compound. The authors heated pentachloropyridine and anhydrous potassium fluoride in a high-pressure vessel to produce this compound. Pentachloropyridine was prepared by reacting pyridine with phosphorus pentachloride. This method produced a mixture of products, which could be separated by distillation. The total amount of halogenated products was about 90%, and the product ratio could be adjusted by changing the temperature and reaction time.
Industrial Production Methods:
- The method involving the reaction of pentachloropyridine with anhydrous potassium fluoride remains the gold standard for commercial synthesis of this compound due to its high yield and efficiency .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic aromatic substitution reactions (SNAr) with various nucleophiles such as oxygen, nitrogen, and sulfur-centered nucleophiles.
CF Bond Activation: This compound is involved in CF bond activation, leading to various chemical transformations.
Photo-Oxidation-Reduction Reactions: this compound can participate in photo-oxidation-reduction reactions.
Common Reagents and Conditions:
- Reactions with amidoximes under basic conditions in dry acetonitrile result in the formation of substituted imidamide systems .
- The use of hydrogen halides in tetrahydrothiophene dioxide leads to the replacement of fluorine ortho and para to ring nitrogen by other halogens .
Major Products:
Mechanism of Action
Target of Action
Pentafluoropyridine is a highly reactive electrophile . It primarily targets nucleophilic peptide side chains, such as cysteine, tyrosine, serine, and lysine . These amino acids play crucial roles in protein structure and function, and their modification can significantly alter the properties of the protein.
Mode of Action
This compound undergoes aromatic nucleophilic substitution reactions with its targets . The compound interacts with the oxygen site of amidoximes, resulting in the formation of substituted imidamide systems . This reaction primarily occurs at the 4-position of the pyridine ring .
Biochemical Pathways
For instance, it has been utilized in the synthesis of substituted 3,5-difluoropyridines, which have been investigated as new antithrombotic drugs .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the modifications. For example, the compound’s reaction with amidoximes leads to the formation of substituted imidamide systems . These systems could potentially alter protein function and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with nucleophiles can be affected by conditions such as temperature and solvent . Moreover, the presence of other reactive species in the environment could potentially compete with the compound’s targets, influencing its mode of action.
Biochemical Analysis
Biochemical Properties
Pentafluoropyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound reacts with amidoximes under basic conditions, leading to the formation of substituted imidamide systems . The interaction occurs at the 4-position of the pyridine ring by the oxygen site of amidoximes . Additionally, this compound can undergo arylation reactions with nucleophilic peptide side chains such as cysteine, tyrosine, serine, and lysine . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with nucleophilic sites within cells, potentially altering cellular functions. For example, this compound’s interaction with peptide side chains can modify protein functions and signaling pathways . These modifications can lead to changes in gene expression and metabolic processes, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile, undergoing nucleophilic substitution reactions. It binds to nucleophilic sites on biomolecules, such as the oxygen site of amidoximes, leading to the formation of new chemical bonds . This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can form stable products under specific conditions, such as concentrated acetonitrile and reflux . Its reactivity may decrease over time in diluted conditions, leading to different reaction products . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, necessitating careful monitoring of its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular functions. At higher doses, this compound can become toxic, leading to adverse effects on cellular health and function. Studies have shown that high doses of this compound can cause significant changes in metabolic processes and gene expression, potentially resulting in toxicity . Therefore, it is essential to determine the optimal dosage range for its safe and effective use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic substitution reactions can influence metabolic flux and metabolite levels. For example, this compound’s interaction with amidoximes can lead to the formation of novel pyridooxadiazine systems . These interactions can alter the metabolic pathways within cells, affecting the overall metabolic balance and function.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, influencing its activity and function. For instance, this compound’s interaction with nucleophilic peptide side chains can lead to its localization in specific cellular regions . These localization patterns can affect the compound’s biochemical properties and overall impact on cellular functions.
Scientific Research Applications
Pentafluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrafluoropyrimidine: Another perfluoroheteroaromatic compound with similar reactivity and applications in organic synthesis.
Tetrafluoropyridazine: Known for its use as a multifunctional building block for the synthesis of macrocyclic systems.
Uniqueness of Pentafluoropyridine:
- This compound is unique due to its high reactivity and versatility in undergoing nucleophilic aromatic substitution reactions. Its ability to enhance proteolytic stability in peptides and its applications in high-performance supercapacitors further distinguish it from other similar compounds .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGOWLIKIQLYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220258 | |
Record name | Pentafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-16-3 | |
Record name | Pentafluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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